molecular formula C12H10O3 B098097 2-[(4-Methoxyphenyl)carbonyl]furan CAS No. 15970-74-8

2-[(4-Methoxyphenyl)carbonyl]furan

Cat. No. B098097
CAS RN: 15970-74-8
M. Wt: 202.21 g/mol
InChI Key: NESMDKYJXUDIIH-UHFFFAOYSA-N
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Description

The compound "2-[(4-Methoxyphenyl)carbonyl]furan" is a furan derivative with a methoxyphenyl group attached to its carbonyl group. Furan derivatives are known for their aromaticity and potential applications in various chemical syntheses and material sciences. The presence of the methoxyphenyl group could influence the reactivity and physical properties of the furan core, making it a subject of interest in organic chemistry research.

Synthesis Analysis

The synthesis of furan derivatives often involves the construction of the furan ring or the modification of pre-existing furan structures. For instance, the reaction of chromium carbene complexes with acetylenes has been shown to produce furan and phenol products, suggesting a potential pathway for synthesizing complex furan derivatives . Additionally, multi-component synthesis methods have been developed to create highly functionalized bifurans and furan-containing compounds, which could be adapted for the synthesis of "2-[(4-Methoxyphenyl)carbonyl]furan" .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the five-membered furan ring, which can undergo various electrophilic substitutions. The methoxy group in "2-[(4-Methoxyphenyl)carbonyl]furan" could influence the electron density of the furan ring, potentially affecting its reactivity. X-ray crystallography has been used to confirm the structures of related furan compounds, which is a valuable tool for determining the precise molecular structure of "2-[(4-Methoxyphenyl)carbonyl]furan" .

Chemical Reactions Analysis

Furan derivatives can participate in a range of chemical reactions. The kinetics of bromination of 2-methoxycarbonyl derivatives of furan have been studied, indicating that the furan ring can undergo electrophilic substitution reactions . Furthermore, the presence of the carbonyl group in "2-[(4-Methoxyphenyl)carbonyl]furan" could allow for additional reactions, such as nucleophilic acyl substitution, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as "2-[(4-Methoxyphenyl)carbonyl]furan," are influenced by their molecular structure. Computational chemistry has been used to study the thermochemical properties of methoxyfurans, providing insights into their stability, reaction paths, and chemical kinetics . The enzymatic polymerization of furan-based diols has also been explored, demonstrating the potential of furan derivatives in creating novel materials with specific physical properties .

Scientific Research Applications

Photochemical Synthesis

Researchers have investigated the photolysis of similar compounds in the presence of furan, leading to the smooth synthesis of heterocycles. This process demonstrates the compound's utility in synthesizing 2-dimethylaminophenyl derivatives of furans, pyrroles, and thiophenes, showing high regio- and chemoselectivity (Guizzardi et al., 2000).

Structural and Spectral Studies

Studies have also focused on the synthesis and identification of new derivatives, exploring their molecular and crystal structures through X-ray diffraction and spectral analyses. This research highlights the compound's relevance in understanding intramolecular hydrogen bonds and supramolecular architectures, offering insights into its potential for designing novel materials (Hritzová et al., 2005).

Anticancer and Antiangiogenic Activity

A series of compounds related to “2-[(4-Methoxyphenyl)carbonyl]furan” have been evaluated for their anticancer and antiangiogenic activities. These studies reveal that certain derivatives exhibit significant antiproliferative effects against cancer cells and can inhibit tubulin polymerization, showcasing the compound's potential in cancer therapy (Romagnoli et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives has been analyzed, showing specific interactions and angles between the furan and phenyl groups. Such studies provide a deeper understanding of the compound's chemical behavior and its potential applications in material science and molecular engineering (Kapoor et al., 2011).

Novel Synthetic Approaches

Research has also been dedicated to exploring new synthetic methods for creating derivatives, offering insights into more efficient and versatile approaches for chemical synthesis. This includes novel protocols for preparing furan derivatives with various side chains, enhancing the compound's utility in synthetic organic chemistry (Liao et al., 2014).

properties

IUPAC Name

furan-2-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMDKYJXUDIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358280
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)carbonyl]furan

CAS RN

15970-74-8
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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